

A Comparative Guide to Bizine and Other LSD1 Inhibitors for Researchers

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Compound of Interest				
Compound Name:	Bizine			
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For researchers and professionals in drug development, this guide offers an objective comparison of **Bizine**, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other LSD1 inhibitors currently in clinical development. This document provides a data-driven analysis of their biochemical potency, cellular activity, and where available, in vivo efficacy and toxicological profiles, supported by detailed experimental methodologies.

Introduction to LSD1: A Key Epigenetic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin structure, LSD1 influences the expression of genes involved in various cellular processes, including differentiation, proliferation, and stem cell maintenance.[2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, making it a compelling therapeutic target.[3][4] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and the induction of differentiation in cancer cells.[4]

Biochemical Potency: A Head-to-Head Comparison

The inhibitory activity of **Bizine** and other clinical-stage LSD1 inhibitors has been characterized using various biochemical assays. The following table summarizes their reported potencies,



typically as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values. A lower value indicates greater potency.

Compound	Type of Inhibitor	Target	IC50 (nM)	Ki (nM)	Selectivity
Bizine (Compound 12d)	Irreversible (Phenelzine analogue)	LSD1	-	59	Selective vs. MAO-A (Ki: 2,600 nM), MAO-B (Ki: 6,500 nM), and LSD2 (Ki: ~11,000 nM)[5][6]
ORY-1001 (ladademstat)	Irreversible (Tranylcypro mine analogue)	LSD1	12 - <20	-	>1,000-fold selective vs. MAO-A/B and LSD2[7][8][9]
GSK2879552	Irreversible (Tranylcypro mine analogue)	LSD1	-	-	Potent and selective[10]
INCB059872	Irreversible (FAD- directed)	LSD1	-	-	Potent and selective[12] [13]
CC-90011 (Pulrodemsta t)	Reversible	LSD1	-	-	Potent and selective[14] [15]

Cellular Activity: Proliferation and Differentiation

The functional consequence of LSD1 inhibition in cancer cells is a critical determinant of therapeutic potential. The table below outlines the reported effects of **Bizine** and its competitors on cancer cell lines.



Compound	Cancer Cell Line(s)	Effect on Proliferation	Induction of Differentiation
Bizine	LNCaP (Prostate), H460 (Lung)	Reduction in proliferation rate[6][16]	Induces bulk histone methylation[16]
ORY-1001 (ladademstat)	AML cell lines (THP-1, MV(4;11)), Breast cancer stem cells	Inhibits proliferation and colony formation[7][9]	Induces differentiation markers (CD86, CD11b) in AML cells[17]
GSK2879552	SCLC and AML cell lines	Inhibited cell proliferation (average EC50 of 137 nM across 20 AML lines) [10][11]	Induces differentiation of Sorafenib-resistant cells[10]
INCB059872	T-ALL, SCLC, and AML cell lines	Inhibited proliferation of a subset of T-ALL and SCLC cell lines (EC50: 47-377 nM for SCLC)[12][18]	Induces differentiation markers (CD86, CD11b) in AML cells[13][19]
CC-90011 (Pulrodemstat)	SCLC and AML cell lines	Potent antiproliferative activity[14][15]	Potent on-target induction of cellular differentiation[14]

In Vivo Efficacy in Preclinical Models

While in vitro data provides valuable insights, in vivo studies in animal models are crucial for assessing the therapeutic potential of a drug candidate.

Bizine: To date, there is no publicly available animal in vivo data for Bizine.[16]

ORY-1001 (ladademstat): In a patient-derived xenograft (PDX) model of T-cell acute leukemia, ORY-1001 extended survival.[20] In rodent xenografts of AML, daily oral administration of doses <0.020 mg/kg significantly reduced tumor growth.[7][21]



GSK2879552: In mouse xenograft models of SCLC (NCI-H526 and NCI-H1417), oral administration of GSK2879552 at 1.5 mg/kg resulted in 57% and 83% tumor growth inhibition, respectively.[10]

INCB059872: In multiple human T-ALL subcutaneous xenograft models, once-daily oral administration of INCB059872 significantly inhibited tumor growth.[12] It also prolonged the median survival of mice in a murine MLL-AF9 disseminated leukemia model.[13]

CC-90011 (Pulrodemstat): This inhibitor demonstrated antitumor efficacy in patient-derived xenograft (PDX) SCLC models.[14]

Toxicology and Safety Profile

Understanding the safety and tolerability of a drug is paramount for its clinical translation.

Bizine: There is no publicly available toxicology data for **Bizine**.

ORY-1001 (ladademstat): In a Phase 1/2a clinical trial in patients with relapsed or refractory acute leukemia, ORY-1001 was generally well-tolerated. The most common adverse events were related to the underlying disease, with predicted toxicities including thrombocytopenia and anemia.

GSK2879552: Information on the toxicology of GSK2879552 from public sources is limited.

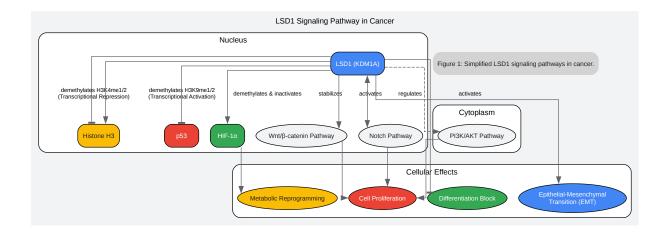
INCB059872: Specific toxicology data for INCB059872 is not detailed in the provided search results.

CC-90011 (Pulrodemstat): In a Phase 1 study in patients with advanced solid tumors and relapsed/refractory non-Hodgkin lymphoma, CC-90011 was well-tolerated.[15] The most common treatment-related Grade 3/4 toxicity was thrombocytopenia, which is considered an on-target effect of LSD1 inhibition.[15][22] The reversible mechanism of action of CC-90011 may offer a safety advantage over irreversible inhibitors.[23]

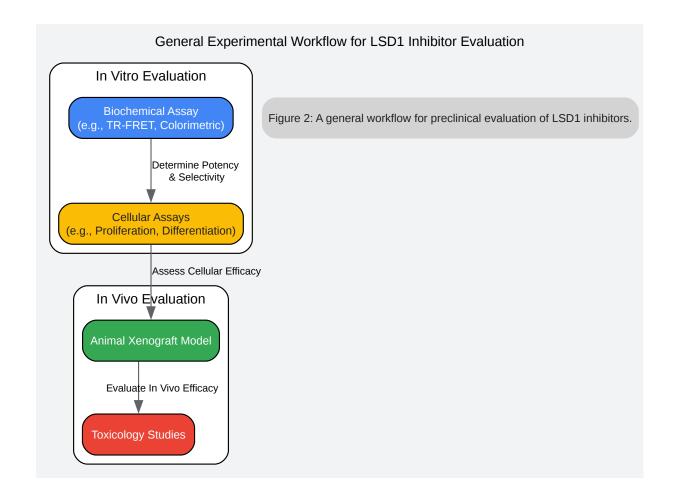
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.









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